1-(4-phenylpiperazin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-2-8-23-26-27-25(32-23)22-17-19-9-6-7-12-21(19)30(22)18-24(31)29-15-13-28(14-16-29)20-10-4-3-5-11-20/h3-7,9-12,17H,2,8,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSZQHOPCWTWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-phenylpiperazin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 378.47 g/mol. Its structure features a phenylpiperazine moiety linked to an indole derivative through an oxadiazole unit.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : The phenylpiperazine component is known for its role in modulating serotonin receptors, suggesting potential antidepressant properties.
- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound may inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine ring is known to interact with serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
- Inhibition of COX Enzymes : Similar compounds have demonstrated COX inhibitory activity, which is crucial for anti-inflammatory effects. The IC50 values for COX inhibition have been reported in the range of 0.52–22.25 µM for related structures .
- Oxidative Stress Reduction : The presence of the oxadiazole moiety may contribute to antioxidant properties, reducing oxidative stress in biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insight into potential applications:
Antidepressant Activity
A study focusing on similar piperazine derivatives showed significant antidepressant-like effects in animal models. These effects were linked to enhanced serotonergic activity and modulation of dopamine pathways .
Anti-inflammatory Properties
Research on analogs indicated strong COX-II inhibition with selectivity indices greater than 10 compared to standard drugs like Celecoxib. For instance, one derivative demonstrated an IC50 value of 0.52 µM against COX-II .
Antioxidant Activity
Compounds with similar structural features have been evaluated for their antioxidant capabilities using assays like DPPH and ABTS. Results showed effective radical scavenging activity, with some compounds achieving over 90% inhibition at certain concentrations .
Data Tables
Scientific Research Applications
Neuropharmacology
Research indicates that compounds containing the 4-phenylpiperazine moiety are often investigated for their effects on serotonin receptors. Specifically, they may act as antagonists or agonists at various serotonin receptor subtypes (e.g., 5-HT_2A). This action can potentially lead to applications in treating conditions such as depression and anxiety disorders. Studies have shown that similar compounds exhibit significant binding affinities to serotonin receptors, suggesting a promising avenue for further exploration in mental health treatments .
Anticancer Activity
The incorporation of the indole and oxadiazole groups within the compound has been linked to anticancer properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that the specific arrangement of functional groups in this compound may enhance its efficacy against certain types of tumors .
Antimicrobial Properties
Compounds featuring piperazine and oxadiazole rings have demonstrated antimicrobial activity against a range of pathogens. The potential application of this compound as an antimicrobial agent is under investigation, with preliminary data suggesting it may inhibit bacterial growth effectively .
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal evaluated the effects of similar piperazine derivatives on anxiety-like behaviors in rodent models. Results indicated that these compounds significantly reduced anxiety levels as measured by the elevated plus maze test, highlighting their potential use in treating anxiety disorders .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives similar to this compound induced apoptosis through the mitochondrial pathway. The presence of the indole structure was crucial for enhancing cytotoxicity against breast cancer cells, leading researchers to propose further development of these compounds for therapeutic use .
Case Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of piperazine derivatives found that compounds with oxadiazole rings exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study suggests that modifications to the piperazine structure can lead to enhanced efficacy and specificity against microbial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their pharmacological/physicochemical properties are compared below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in 4g ) enhance cytotoxicity, likely due to increased electrophilicity and DNA interaction .
- The indole moiety in the target compound may improve CNS penetration compared to pyrimidine-thioether analogs (e.g., 4d–g ) .
Physicochemical Properties :
- Lower melting points (e.g., 4f at 53–56°C) correlate with flexible aliphatic chains (propyl), enhancing solubility .
- The target compound’s propyl-oxadiazole group may balance lipophilicity and metabolic stability better than bulkier tert-butyl derivatives .
Synthetic Flexibility :
- Piperazine-linked compounds (e.g., 5d, 5f ) are synthesized via ketone-thiol coupling, suggesting adaptability for structural optimization .
Q & A
Q. What are the key steps and reaction conditions for synthesizing 1-(4-phenylpiperazin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between indole and oxadiazole precursors under reflux conditions in solvents like ethanol or dimethylformamide.
- Piperazine functionalization via nucleophilic substitution, requiring inert atmospheres to prevent oxidation .
- Purification using column chromatography or HPLC to isolate intermediates and final products . Key parameters include temperature control (e.g., 80–100°C for cyclization) and catalysts like triethylamine for acid scavenging .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign protons and carbons, with DEPT-135 for distinguishing CH, CH₂, and CH₃ groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry (e.g., torsion angles in piperazine rings) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Initial screening includes:
- In vitro binding assays (e.g., radioligand displacement) to assess affinity for serotonin or dopamine receptors, leveraging the piperazine moiety’s known interactions .
- Enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) using spectrophotometric methods .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for oxadiazole formation .
- Catalyst screening : Transition metals (e.g., Pd/C) may improve coupling efficiency .
- Real-time monitoring : HPLC or TLC tracks reaction progress to terminate at peak product concentration .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- 2D NMR techniques (COSY, HSQC, HMBC) clarify connectivity in complex regions (e.g., indole-oxadiazole junctions) .
- Variable-temperature NMR identifies dynamic processes like tautomerism in oxadiazole rings .
- Computational validation : Density Functional Theory (DFT) simulations predict spectra for comparison with experimental data .
Q. What experimental designs validate target engagement in biological systems?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to purified receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Mutagenesis studies : Identify critical binding residues by altering receptor amino acids and testing activity loss .
Q. How to analyze regioselectivity in the indole functionalization step?
- Mechanistic probes : Isotopic labeling (e.g., deuterated reagents) traces reaction pathways .
- Computational modeling : Transition state analysis (e.g., using Gaussian software) predicts preferential attack sites .
Q. What strategies assess compound stability under physiological conditions?
- Accelerated degradation studies : Expose the compound to varying pH (1–10), temperatures (37–60°C), and light .
- HPLC stability assays : Monitor degradation products over time .
- Differential Scanning Calorimetry (DSC) : Determines thermal decomposition thresholds .
Q. How to establish structure-activity relationships (SAR) for analogs?
- Analog synthesis : Modify substituents (e.g., propyl vs. methyl groups on oxadiazole) .
- Biological testing : Compare IC₅₀ values across analogs using dose-response curves .
- Multivariate analysis : Principal Component Analysis (PCA) correlates structural features with activity .
Q. How to confirm crystallographic data discrepancies between experimental and computational models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
